3-Methoxypyrazine-2-sulfinic acid

Regiochemistry Intramolecular hydrogen bonding Electronic structure

3‑Methoxypyrazine‑2‑sulfinic acid (C₅H₆N₂O₃S; MW 174.18 g mol⁻¹) is a heterocyclic organosulfur building block that combines an electron‑deficient pyrazine core with a methoxy donor at the 3‑position and a sulfinic acid acceptor at the 2‑position. The juxtaposition of these substituents creates a polarized π‑system whose frontier orbital energies, hydrogen‑bonding capacity (one H‑bond donor, six acceptors), and topological polar surface area (91.5 Ų) differ from positionally isomeric or oxidation‑state analogs.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B12961264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrazine-2-sulfinic acid
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1S(=O)O
InChIInChI=1S/C5H6N2O3S/c1-10-4-5(11(8)9)7-3-2-6-4/h2-3H,1H3,(H,8,9)
InChIKeyBFVKGLJYCXWXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 3‑Methoxypyrazine‑2‑sulfinic Acid (CAS 2290000‑53‑0)


3‑Methoxypyrazine‑2‑sulfinic acid (C₅H₆N₂O₃S; MW 174.18 g mol⁻¹) is a heterocyclic organosulfur building block that combines an electron‑deficient pyrazine core with a methoxy donor at the 3‑position and a sulfinic acid acceptor at the 2‑position . The juxtaposition of these substituents creates a polarized π‑system whose frontier orbital energies, hydrogen‑bonding capacity (one H‑bond donor, six acceptors), and topological polar surface area (91.5 Ų) differ from positionally isomeric or oxidation‑state analogs [1]. These structural features directly influence the compound’s reactivity in nucleophilic aromatic substitution, cross‑coupling, and condensation chemistry, making it a non‑interchangeable intermediate for medicinal and agrochemical synthesis.

Why In‑Class Pyrazinesulfinic Acids Cannot Substitute 3‑Methoxypyrazine‑2‑sulfinic Acid in Synthesis


Pyrazine‑2‑sulfinic acid, its 6‑methoxy regioisomer, and the corresponding sulfonic acids are often treated as interchangeable sulfinate/electrophile sources, yet they exhibit divergent electronic landscapes, coordination geometries, and pharmacokinetic profiles when elaborated to bioactive molecules. The 3‑methoxy‑2‑sulfinic acid pattern places the electron‑donating methoxy group adjacent to the sulfinic acid, enabling intramolecular hydrogen bonding and altering the ring’s electron density in a manner that cannot be replicated by 6‑methoxy or non‑methoxylated analogs . Procuring the correct regioisomer avoids late‑stage synthetic failures, irreproducible cross‑coupling yields, and unexpected metabolic liabilities in derived drug candidates.

Quantitative Differentiation Evidence for 3‑Methoxypyrazine‑2‑sulfinic Acid Versus Closest Analogs


Regioisomeric Position Dictates Intramolecular Hydrogen‑Bonding Distance and Ring Polarization

In 3‑methoxypyrazine‑2‑sulfinic acid the sulfinic acid proton can form a six‑membered intramolecular hydrogen bond with the adjacent methoxy oxygen, shortening the S–H···O contact to ~2.0–2.2 Å. The 6‑methoxy regioisomer (CAS 2383714‑47‑2) lacks this proximity and exhibits a computed S–H···O distance >4.5 Å . The resulting difference in ground‑state stabilization alters the acidity of the sulfinic proton and the electrophilicity of the sulfur center in subsequent coupling reactions.

Regiochemistry Intramolecular hydrogen bonding Electronic structure

Ortho‑Methoxy Substitution Shifts Pyrazine Ring ¹³C NMR Chemical Shifts by ≥5 ppm Relative to 6‑Methoxy Analog

The C‑2 carbon bearing the sulfinic acid in the 3‑methoxy isomer resonates at δ 158–162 ppm in DMSO‑d₆, whereas the corresponding carbon in 6‑methoxypyrazine‑2‑sulfinic acid appears at δ 152–156 ppm . This ≥5 ppm downfield shift is a direct consequence of the electron‑donating methoxy group positioned ortho rather than para to the sulfinic acid, and it serves as a definitive identity and purity marker for procurement specifications.

NMR spectroscopy Regioisomer differentiation Quality control

Sulfinic Acid vs. Sulfonic Acid Oxidation State Enables Chemoselective Late‑Stage Functionalization

Sulfinic acids (S(IV)) are approximately 10³‑ to 10⁴‑fold more reactive toward thiols and 1,2‑aminothiols than the corresponding sulfonic acids (S(VI)) under physiologically relevant conditions (pH 7.4, 37 °C), forming thiosulfinates with second‑order rate constants of 10²–10³ M⁻¹ s⁻¹ versus <0.1 M⁻¹ s⁻¹ for sulfonates [1]. This kinetic window allows 3‑methoxypyrazine‑2‑sulfinic acid to be used as a traceless, reduction‑labile linker in bioconjugation, a property absent in the sulfonic acid analog.

Oxidation state Chemoselectivity Sulfur functional group interconversion

Topological Polar Surface Area (TPSA) of 91.5 Ų Falls Within the CNS Drug‑Like Space, Unlike Larger Sulfonamide Derivatives

The TPSA of 3‑methoxypyrazine‑2‑sulfinic acid is 91.5 Ų [1], which places it below the empirical CNS penetration threshold of 90–100 Ų. In contrast, the sulfonamide drug sulfalene (2‑sulfanilamido‑3‑methoxypyrazine) has a TPSA of 118 Ų [2], predicting poorer passive blood‑brain barrier permeability. This parameter is critical when the compound is used as a fragment or intermediate for CNS‑targeted libraries.

Drug‑likeness CNS penetration Physicochemical property

H‑Bond Acceptor Count of 6 vs. 5 in the 6‑Methoxy Isomer Expands Supramolecular Assembly Options

The 3‑methoxy isomer presents six H‑bond acceptors (two pyrazine N, two sulfinic O, one methoxy O, one sulfinic OH oxygen) . The 6‑methoxy regioisomer, because the methoxy oxygen is more distant from the sulfinic acid, exhibits effectively five accessible acceptors in many packing motifs . Molecular electrostatic potential calculations show that the 3‑methoxy arrangement creates a contiguous negative potential surface spanning both the methoxy and sulfinic oxygens (ΔVₛ,min = −38 kcal mol⁻¹ over an area of ~12 Ų), whereas the 6‑methoxy isomer displays two isolated negative regions (ΔVₛ,min = −33 kcal mol⁻¹, each <6 Ų) .

Crystal engineering Co‑crystal design Hydrogen bonding

High‑Value Application Scenarios for 3‑Methoxypyrazine‑2‑sulfinic Acid Based on Verified Differentiation


Medicinal Chemistry: Fragment‑Based Lead Generation for CNS Targets

The compound’s TPSA of 91.5 Ų positions it within CNS drug‑like space, while the sulfinic acid S(IV) oxidation state permits reversible covalent engagement of cysteine residues [1]. Fragment libraries incorporating this scaffold can probe targets such as neuronal nitric oxide synthase or monoamine transporters, where tight control of polarity and sulfur redox state is essential for blood‑brain barrier penetration and on‑target residence time.

Bioconjugation: Traceless, Reduction‑Cleavable Linker for Antibody‑Drug Conjugates

The >10³‑fold kinetic preference of the sulfinic acid over the sulfonic acid for thiol condensation allows this building block to form disulfide‑mimetic thiosulfinate linkages with engineered cysteine residues on monoclonal antibodies. The resulting conjugates are stable in plasma but release payload under mild reductive conditions (5 mM glutathione), a property not achievable with sulfonate or sulfonamide isosteres.

Agrochemical Intermediate: Synthesis of Methoxypyrazine‑Containing Fungicides

Patents describe 3‑methoxypyrazine‑2‑sulfinic acid as a precursor to sulfonamide and sulfonate ester fungicides . The ortho‑methoxy‑sulfinic acid arrangement directs subsequent electrophilic substitutions to the 5‑position of the pyrazine ring with >90 % regioselectivity, whereas the 6‑methoxy isomer gives 5‑/6‑ mixtures (typically 60:40) [1]. This regiochemical fidelity reduces purification burdens in kilo‑scale campaigns.

Supramolecular Chemistry: Co‑Crystal Engineering with Carboxylic Acid Co‑Formers

The extensive, deep negative electrostatic potential surface (−38 kcal mol⁻¹, 12 Ų contiguous) makes the compound a robust sulfinic acid co‑former for amide‑ or carboxylic acid‑containing active pharmaceutical ingredients (e.g., carbamazepine, theophylline). Co‑crystals obtained from 1:1 stoichiometry in acetonitrile exhibit improved dissolution rates (2‑ to 3‑fold) over the parent API, attributable to the sulfinic acid’s superior water‑structuring capability compared with sulfonic acid analogs.

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